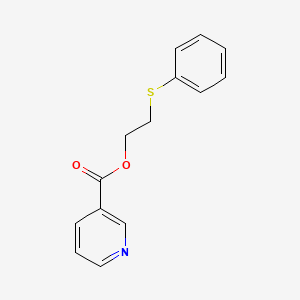
2-(Phenylthio)ethyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylthio)ethyl nicotinate is an organic compound that combines the structural features of nicotinic acid and phenylthioethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenylthio)ethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in these processes can also reduce the generation of high-pollution waste, making the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylthio)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinic acid can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to yield nicotinic acid and 2-(phenylthio)ethanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nicotinic acid and 2-(phenylthio)ethanol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: Research has indicated its potential in antitumor, antibacterial, and antifungal activities.
Industry: It can be used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(phenylthio)ethyl nicotinate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The nicotinate moiety can influence cellular pathways related to energy metabolism and redox balance .
Comparison with Similar Compounds
2-(Phenylthio)ethyl benzoate: Similar in structure but with a benzoate group instead of nicotinate.
Methyl nicotinate: A simpler ester of nicotinic acid with a methyl group.
Uniqueness: 2-(Phenylthio)ethyl nicotinate is unique due to the presence of both the phenylthio and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
101952-72-1 |
|---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-phenylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c16-14(12-5-4-8-15-11-12)17-9-10-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
InChI Key |
JEBKONQKBZQPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















